molecular formula C8H5FN2O3 B1399759 3-Fluoro-5-methoxy-4-nitrobenzonitrile CAS No. 1137869-92-1

3-Fluoro-5-methoxy-4-nitrobenzonitrile

Cat. No. B1399759
M. Wt: 196.13 g/mol
InChI Key: RMIUUPBNJHYNJG-UHFFFAOYSA-N
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Description

“3-Fluoro-5-methoxy-4-nitrobenzonitrile” is a chemical compound with the molecular formula C8H5FN2O3 . It is used as a building block in various chemical syntheses .


Synthesis Analysis

The synthesis of “3-Fluoro-5-methoxy-4-nitrobenzonitrile” involves several steps and intermediates. The exact process can vary depending on the specific methods and starting materials used .


Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-methoxy-4-nitrobenzonitrile” consists of a benzene ring substituted with a fluoro group, a methoxy group, and a nitrobenzonitrile group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

“3-Fluoro-5-methoxy-4-nitrobenzonitrile” can participate in various chemical reactions, depending on the conditions and reagents used. It can act as a reactant, an intermediate, or a product in these reactions .


Physical And Chemical Properties Analysis

“3-Fluoro-5-methoxy-4-nitrobenzonitrile” is a solid at room temperature . It has a molecular weight of 196.135 Da and a density of 1.4±0.1 g/cm3 . Its boiling point is 255.3±25.0 °C at 760 mmHg, and its melting point is 50ºC .

Scientific Research Applications

Synthesis and Chemical Properties

3-Fluoro-5-methoxy-4-nitrobenzonitrile serves as a precursor in various synthetic pathways, demonstrating its importance in chemical synthesis. For instance, it's involved in the synthesis of Gefitinib, an anticancer drug, showcasing its role in the pharmaceutical industry Bo Jin et al., 2005. Its chemical structure has also been manipulated to create analogs such as 2-Fluoro-5-nitrobenzonitrile, which has further broadened the scope of its chemical applications J. Wilshire, 1967.

Radiotracer Development

In the field of medical imaging, compounds related to 3-Fluoro-5-methoxy-4-nitrobenzonitrile, like [(18)F]FPEB, have been pivotal in developing PET imaging agents for the metabotropic glutamate subtype 5 receptor (mGluR5). This highlights the compound's potential contribution to enhancing neurological disorder diagnostics Keunpoong Lim et al., 2014.

Organic Chemistry and Catalysis

The compound and its derivatives have been central in studies on aromatic nucleophilic substitution, providing insights into SNAr orbital-controlled processes and charge-controlled reactions. This research is crucial for understanding and improving reaction mechanisms in organic synthesis M. Cervera et al., 1996. Moreover, it has been used to examine the catalysis of aromatic nucleophilic substitution, shedding light on the kinetics and efficiency of such reactions A. Loppinet-Serani et al., 1998.

Material Science and Analytical Chemistry

3-Fluoro-5-methoxy-4-nitrobenzonitrile and its analogs have been instrumental in material science, particularly in hydrogenation processes using catalysts like Raney nickel. These studies contribute significantly to understanding and improving industrial chemical processes Klara Koprivova et al., 2008. Additionally, derivatives of this compound have been used in high-performance liquid chromatography for sensitive detection of amino acids, indicating its utility in analytical chemistry Y. Watanabe et al., 1981.

Safety And Hazards

Handling “3-Fluoro-5-methoxy-4-nitrobenzonitrile” requires caution. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. It should be used only outdoors or in a well-ventilated area, and personal protective equipment should be worn .

Future Directions

The future directions for “3-Fluoro-5-methoxy-4-nitrobenzonitrile” are largely dependent on the needs of the chemical and pharmaceutical industries. As a versatile building block, it has the potential to be used in the synthesis of a wide range of compounds .

properties

IUPAC Name

3-fluoro-5-methoxy-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c1-14-7-3-5(4-10)2-6(9)8(7)11(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIUUPBNJHYNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728472
Record name 3-Fluoro-5-methoxy-4-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methoxy-4-nitrobenzonitrile

CAS RN

1137869-92-1
Record name 3-Fluoro-5-methoxy-4-nitrobenzonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Fluoro-5-methoxy-4-nitrobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-methoxy-4-nitrobenzonitrile
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Synthesis routes and methods I

Procedure details

Into a microwave vial was added 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene (1.75 g, 7.00 mmol), Pd(PPh3)4 (1.132 g, 0.9798 mmol), and zinc cyanide (0.8222 g, 7.002 mmol). The vial was sealed, and then DMF (28 mL) was added. The vial was evacuated and purged with N2 gas (3 times). The reaction mixture was irradiated on the microwave for 3-5 minutes at 150° C. The reaction mixture was quenched with water (30 mL) and then extracted with EtOAc (60 mL). The organic layer was washed with water (30 mL), brine (2×20 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to yield a yellow oil. The crude material was purified by silica gel chromatography on an ISCO combi-flash Rf system using Heptane/EtOAc (100:0→55:45) as eluent to yield the desired product as a light yellow solid 1.15 g (84% yield). 1H NMR (CDCl3, 400 MHz): δ=4.01 (s, 3 H), 7.14 (t, J=1.52 Hz, 1 H), 7.19 (dd, J=8.21, 1.39 Hz, 1 H).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.132 g
Type
catalyst
Reaction Step One
Quantity
0.8222 g
Type
catalyst
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene (1.5 g, 6 mmol), and CuCN (698 mg, 7.8 mmol) in 10 mL of DMF was heated in a sealed tube at 160° C. overnight. It was then cooled down, diluted to ethyl acetate, washed by brine and water. The organic extract was dried and concentrated to a red solid (1 g, 85%) which was used for next step without further purification. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 4.01 (s, 3H) 7.14 (s, 1H) 7.17 (d, J=8 Hz, 1H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
698 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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